molecular formula C23H30N2O5S B2529699 4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921998-14-3

4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2529699
CAS RN: 921998-14-3
M. Wt: 446.56
InChI Key: UUCBWYZCOJTRRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first paper, a series of new sulfonamides were synthesized starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with various substituents, such as fluorine, hydroxy, methoxy, and trimethoxy groups, to explore their effects on cytotoxicity and enzyme inhibition . Similarly, the second paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These compounds were synthesized with a focus on structure-activity relationships and showed promising results in vitro and in vivo .

Molecular Structure Analysis

The third paper provides a detailed molecular structure analysis of N-(3-methoxybenzoyl)benzenesulfonamide through various spectroscopic techniques and X-ray diffraction studies. The compound crystallizes in the trigonal crystal system and exhibits interesting hydrogen bonding patterns that stabilize the crystal structure. The dihedral angles between the benzene rings in the molecules were also reported, which could influence the compound's biological activity . The fourth paper discusses the crystal structure of a Schiff base sulfonamide derivative, which exists predominantly in the enol-imine form. The compound's crystallographic data were obtained, and the tautomerism of the Schiff base ligands was highlighted as a significant factor for their photochromic and thermochromic properties .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. The synthesis processes described in the papers involve the formation of sulfonamide linkages and the introduction of various substituents, which can be related to the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The papers do not specifically address the physical and chemical properties of this compound. However, the characterization techniques used in the third and fourth papers, such as IR, NMR, and elemental analysis, are standard methods for determining the physical and chemical properties of organic compounds. These techniques can provide information on functional groups, molecular geometry, and purity, which are essential for understanding the behavior of the compound under various conditions .

Scientific Research Applications

Novel Synthesis Methods

Research into the synthesis of complex chemical compounds like omeprazole and its impurities provides insights into novel synthetic pathways that could be applicable to compounds with similar structures. These methods aim to improve yield, reduce synthesis steps, and utilize less toxic reagents, which is crucial for developing efficient production processes for pharmaceuticals and other chemical products (Saini et al., 2019).

Environmental Impact and Detection

Understanding the environmental occurrence and toxicity of brominated flame retardants and parabens, as well as their degradation pathways, is essential for assessing the environmental impact of synthetic compounds. This research contributes to the development of safer compounds and informs regulatory policies to minimize environmental harm (Zuiderveen et al., 2020); (Haman et al., 2015).

Synthetic Utilities in Medicinal Chemistry

The synthesis and applications of compounds like benzimidazoles, quinoxalines, and benzo[diazepines highlight the importance of heterocyclic compounds in medicinal chemistry. These studies pave the way for developing new pharmaceuticals with enhanced therapeutic properties (Ibrahim, 2011).

Imaging Agents in Medical Research

Advances in imaging agents, such as those used in Alzheimer's disease research, demonstrate the critical role of chemical compounds in diagnosing and understanding neurodegenerative diseases. These agents enable early detection and monitoring of disease progression, contributing to the development of targeted therapies (Nordberg, 2007).

Heterocyclic Compounds in Organic Synthesis

Research into the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlights the continuous effort in organic chemistry to discover efficient, environmentally friendly synthesis methods for heterocyclic compounds. These compounds have various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Kiyani, 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-6-29-18-8-10-19(11-9-18)31(27,28)24-17-7-12-20-21(13-17)30-15-23(4,5)22(26)25(20)14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCBWYZCOJTRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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